molecular formula C10H12N2S B2456862 4-Isopropylbenzo[d]thiazol-2-amine CAS No. 1024490-13-8

4-Isopropylbenzo[d]thiazol-2-amine

Cat. No. B2456862
M. Wt: 192.28
InChI Key: GRUGSZVVRNGXOX-UHFFFAOYSA-N
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Description

4-Isopropylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C10H12N2S . It is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 4-Isopropylbenzo[d]thiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 4-Isopropylbenzo[d]thiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The boiling point of 4-Isopropylbenzo[d]thiazol-2-amine is predicted to be 327.0±35.0 °C, and its density is predicted to be 1.212±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 4.38±0.10 .

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Novel N,4-diphenylthiazol-2-amine derivatives were designed and synthesized for their antimicrobial and anti-inflammatory activities .
    • Method : The compounds were synthesized using the Hantzsch method. The three-step reaction involved in the synthesis occurred at a faster rate with excellent yields in eco-friendly conditions .
    • Results : The results demonstrated that most of the tested compounds showed potent antifungal activity. Interestingly, these compounds also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
  • Antidepressant and Anticonvulsant Effects

    • Field : Marine Drugs
    • Application : Thirty-four new benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
    • Method : The compounds were synthesized and their effects were tested in a forced swimming test and a maximal electroshock seizure test .
    • Results : In the forced swimming test, two of the compounds showed a higher percentage decrease in immobility duration than that of fluoxetine. In the maximal electroshock seizure test, two other compounds showed the highest anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg kg−1, and protective indices of 6.34 and 4.11, respectively .
  • Anti-inflammatory Properties

    • Field : Medicinal Chemistry
    • Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
    • Method : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
    • Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
  • Potential Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Compounds similar to “4-Isopropylbenzo[d]thiazol-2-amine” have the extraordinary capacity to control a variety of cellular pathways, and their potential for selective anticancer activity can be explored .
    • Method : The specific methods of application or experimental procedures for this potential application are not detailed in the source .
    • Results : The specific results or outcomes obtained for this potential application are not detailed in the source .
  • Regioisomerization in Platinum Complexes

    • Field : Inorganic Chemistry
    • Application : The treatment of cis-[PtCl2(XylNC)2] with thiazol-2-amines leads to a regioisomeric mixture of two binuclear complexes .
    • Method : The specific methods of application or experimental procedures for this potential application are not detailed in the source .
    • Results : The specific results or outcomes obtained for this potential application are not detailed in the source .
  • Potential Anticancer Activity
    • Field : Medicinal Chemistry
    • Application : Compounds similar to “4-Isopropylbenzo[d]thiazol-2-amine” have the extraordinary capacity to control a variety of cellular pathways, and their potential for selective anticancer activity can be explored .
    • Method : The specific methods of application or experimental procedures for this potential application are not detailed in the source .
    • Results : The specific results or outcomes obtained for this potential application are not detailed in the source .

properties

IUPAC Name

4-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUGSZVVRNGXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbenzo[d]thiazol-2-amine

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